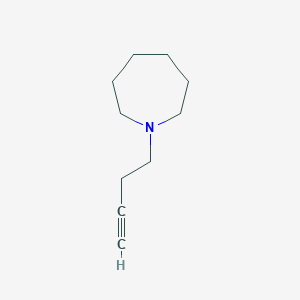![molecular formula C10H10N2O2S B13438701 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a compound that features a thiazole ring and a benzene ring with hydroxyl groups. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the benzene ring is substituted with hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by the introduction of the benzene ring with hydroxyl groups. One common method involves the reaction of 2-aminothiazole with a suitable benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the thiazole or benzene rings.
科学研究应用
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzene-1,2-diol:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents and biological activities.
Uniqueness
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is unique due to the combination of the thiazole ring and the benzene ring with hydroxyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC 名称 |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C10H10N2O2S/c11-4-10-12-8(5-15-10)7-2-1-6(13)3-9(7)14/h1-3,5,13-14H,4,11H2 |
InChI 键 |
VQFBPVIDBGXXFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


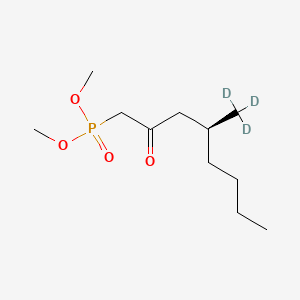

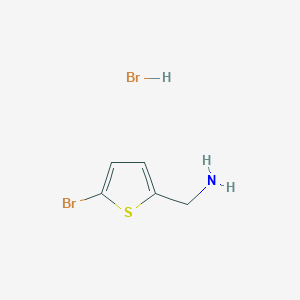
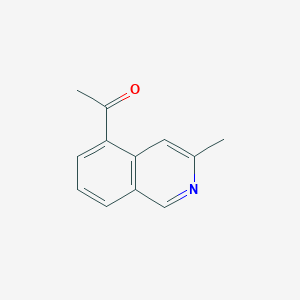
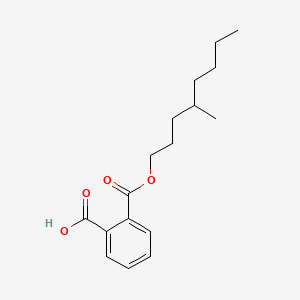
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)
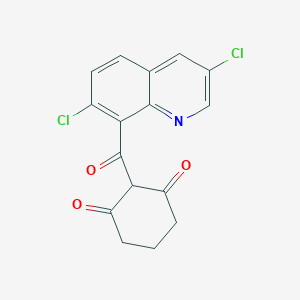

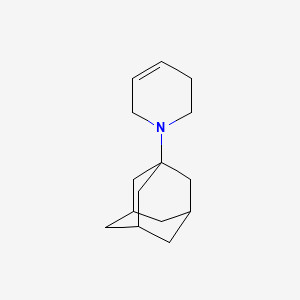

![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

